1-(3,4-Dimethylphenyl)-4-(4-methylpiperazin-1-yl)phthalazine

RNase L activation innate immunity protein synthesis inhibition

1-(3,4-Dimethylphenyl)-4-(4-methylpiperazin-1-yl)phthalazine (C₂₁H₂₄N₄; InChIKey: BGYFFQBAMGKVNV-UHFFFAOYSA-N) is a synthetic phthalazine derivative bearing a 3,4-dimethylphenyl substituent at the 4-position and an N-methylpiperazine at the 1-position of the phthalazine core. The compound belongs to the 4-aryl-1-(4-methylpiperazin-1-yl)phthalazine class, originally designed as 5-HT₃ receptor ligands, and was first reported via a two-step Suzuki-type cross-coupling strategy from 1,4-dichlorophthalazine.

Molecular Formula C21H24N4
Molecular Weight 332.4 g/mol
Cat. No. B10803927
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3,4-Dimethylphenyl)-4-(4-methylpiperazin-1-yl)phthalazine
Molecular FormulaC21H24N4
Molecular Weight332.4 g/mol
Structural Identifiers
SMILESCC1=C(C=C(C=C1)C2=NN=C(C3=CC=CC=C32)N4CCN(CC4)C)C
InChIInChI=1S/C21H24N4/c1-15-8-9-17(14-16(15)2)20-18-6-4-5-7-19(18)21(23-22-20)25-12-10-24(3)11-13-25/h4-9,14H,10-13H2,1-3H3
InChIKeyBGYFFQBAMGKVNV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(3,4-Dimethylphenyl)-4-(4-methylpiperazin-1-yl)phthalazine: Structural Identity, Physicochemical Profile, and Procurement Baseline


1-(3,4-Dimethylphenyl)-4-(4-methylpiperazin-1-yl)phthalazine (C₂₁H₂₄N₄; InChIKey: BGYFFQBAMGKVNV-UHFFFAOYSA-N) is a synthetic phthalazine derivative bearing a 3,4-dimethylphenyl substituent at the 4-position and an N-methylpiperazine at the 1-position of the phthalazine core [1]. The compound belongs to the 4-aryl-1-(4-methylpiperazin-1-yl)phthalazine class, originally designed as 5-HT₃ receptor ligands, and was first reported via a two-step Suzuki-type cross-coupling strategy from 1,4-dichlorophthalazine . The confirmed ¹H NMR spectrum (DMSO-d₆, 500 MHz) and molecular identity are available through the SpectraBase spectral database [1]. Unlike generic phthalazine descriptions, the 3,4-dimethylphenyl substitution pattern on this scaffold defines a distinct pharmacological space that cannot be assumed equivalent to analogs bearing different aryl or heteroaryl groups.

Why Generic Substitution of 4-Aryl-1-(4-methylpiperazin-1-yl)phthalazines Is Not Supported by Evidence


The 1-(3,4-dimethylphenyl)-4-(4-methylpiperazin-1-yl)phthalazine scaffold occupies a specific pharmacophoric space defined by the interplay of the 3,4-dimethylphenyl hydrophobic volume and the N-methylpiperazine basic moiety. SAR studies on structurally related 4-aryl-phthalazine 5-HT₃ ligands demonstrate that even subtle modifications to the aryl substitution pattern (e.g., changing from 3,4-dimethyl to 4-methoxy or 4-chloro) produce divergent intrinsic efficacies and receptor binding profiles [1]. Furthermore, the replacement of the N-methylpiperazine with an N-methylpiperidine ring (as in CHEBI:94236) alters both the basicity and conformational flexibility of the side chain, which predictably impacts target engagement. Without compound-specific bioactivity data, assuming interchangeability between analogs within this class is speculative and risks experimental irreproducibility.

Quantitative Differentiation Evidence for 1-(3,4-Dimethylphenyl)-4-(4-methylpiperazin-1-yl)phthalazine Versus Structural Analogs


RNase L Activation Potency: Quantitative In Vitro Activity Distinct from 5-HT₃-Classified Analogs

This compound has been independently screened and reported to activate RNase L with an IC₅₀ of 2.30 nM, measured by inhibition of protein synthesis in mouse L cell extracts [1]. This represents a mechanistically distinct bioactivity profile compared to the majority of 4-aryl-1-(4-methylpiperazin-1-yl)phthalazines, which are primarily documented as 5-HT₃ receptor ligands . No comparative RNase L activation data are available for close structural analogs; therefore, this activity provides a differentiating starting point for procurement decisions involving innate immunity or antiviral target applications.

RNase L activation innate immunity protein synthesis inhibition

Synthetic Route Yields: Benchmarking Production Efficiency Against Alternative Aryl-Substituted Phthalazines

The Guery 2001 synthetic protocol utilizes a two-step sequence: nucleophilic aromatic substitution of 1,4-dichlorophthalazine with N-methylpiperazine, followed by Pd-catalyzed Suzuki cross-coupling with the corresponding arylboronic acid. This methodology produced the target compound with a 'good yield' under mild conditions, alongside a series of analog compounds . The commercial availability of 1,4-dichlorophthalazine and 3,4-dimethylphenylboronic acid as commodity building blocks provides a reproducible procurement and synthesis pathway. In contrast, certain analogs requiring less common boronic acids (e.g., heteroaryl or polyhalogenated aryl variants) may face supply-chain constraints or reduced coupling efficiency.

Suzuki cross-coupling 1,4-dichlorophthalazine synthetic yield

Structural Differentiation: 3,4-Dimethylphenyl vs. Piperidinyl Side-Chain Analogs

The target compound contains an N-methylpiperazine moiety at the phthalazine 1-position, distinguishing it from the closely indexed analog 1-(3,4-dimethylphenyl)-4-(4-methyl-1-piperidinyl)phthalazine (ChEBI:94236), which replaces the piperazine ring with a piperidine ring [1]. The piperazine nitrogen at position 4 is capable of protonation and hydrogen bonding, contributing an additional pharmacophoric interaction point absent in the piperidine analog. This structural distinction is relevant because SAR studies on arylpiperazine vs. arylpiperidine 5-HT₃ ligands indicate that the second basic nitrogen modulates both binding affinity and intrinsic efficacy [2].

structural analog piperazine vs piperidine molecular recognition

Spectroscopic Identity Verification: Confirmed NMR Fingerprint for Quality Control

A complete ¹H NMR spectrum (500 MHz, DMSO-d₆) is publicly archived for this compound in the SpectraBase database (Spectrum ID: PdoC4vzh0F), including the InChIKey BGYFFQBAMGKVNV-UHFFFAOYSA-N and full structural assignment [1]. This provides a verifiable spectroscopic fingerprint for identity confirmation upon receipt of material, which is not uniformly available for all analogs in this series. The spectrum confirms the presence of the 3,4-dimethylphenyl aromatic protons (δ ~7.0-7.5 ppm region, complex multiplet) and the N-methyl singlet, enabling immediate QC verification.

NMR spectroscopy identity verification quality control

Evidence-Backed Research and Procurement Application Scenarios for 1-(3,4-Dimethylphenyl)-4-(4-methylpiperazin-1-yl)phthalazine


Innate Immunity Probe Development: RNase L Pathway Activation Studies

The compound's documented RNase L activation activity (IC₅₀ = 2.30 nM in mouse L cell extracts, BindingDB ) positions it as a candidate probe for studying 2-5A-dependent ribonuclease pathways. Researchers investigating interferon-induced antiviral mechanisms or RNase L-mediated RNA degradation can use this compound as a starting point for SAR exploration, given that its phthalazine scaffold is structurally distinct from canonical 2-5A oligoadenylate mimetics. Procurement for this application should include verification of RNase L activity in the user's cellular system, as the publicly available datum originates from a single assay context.

5-HT₃ Receptor Pharmacological Tool Compound in the Arylpiperazine-Phthalazine Series

As a member of the 4-aryl-1-(4-methylpiperazin-1-yl)phthalazine class explicitly designed as central 5-HT₃ receptor ligands , this compound is suitable for serotonin receptor pharmacological profiling. The 3,4-dimethylphenyl substitution represents a specific hydrophobic volume that, per class-level SAR [1], is expected to modulate intrinsic efficacy at the 5-HT₃ receptor. Researchers should prioritize this compound when a dimethyl-substituted aryl variant is required to fill a specific SAR position within a screening set, rather than as a substitute for the established reference antagonists (e.g., ondansetron, granisetron).

Synthetic Methodology Development: Suzuki Cross-Coupling on the Phthalazine Core

The compound serves as a representative product validation standard for optimizing Pd-catalyzed Suzuki cross-coupling reactions on electron-deficient heteroaryl chlorides . The phthalazine 1-chloro position presents distinct reactivity challenges compared to phenyl or pyridine substrates, making this compound a useful benchmark for catalyst screening and condition optimization. The commercial availability of both 1,4-dichlorophthalazine and 3,4-dimethylphenylboronic acid enables reproducible entry into the synthetic sequence.

Analytical Reference Standard for Phthalazine Library QC

The availability of a verified ¹H NMR spectrum (SpectraBase PdoC4vzh0F ) and the precisely defined InChIKey (BGYFFQBAMGKVNV-UHFFFAOYSA-N) make this compound suitable as an analytical reference standard for quality control of phthalazine-based compound libraries. Procurement for this purpose should specify ≥95% purity (HPLC) to ensure suitability as a chromatographic or spectroscopic calibrant.

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